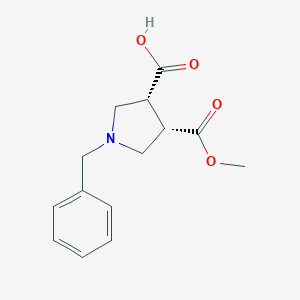

cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 165036-59-9) is a pyrrolidine-based heterocyclic compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . Its structure features a five-membered pyrrolidine ring substituted with a benzyl group at position 1, a methoxycarbonyl (COOMe) group at position 4, and a carboxylic acid (COOH) group at position 3, all in a cis stereochemical configuration. The compound is characterized by moderate thermal stability, with a boiling point of 397.9 ± 42.0 °C and a flash point of 194.4 ± 27.9 °C .

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its carboxylic acid and ester functionalities make it amenable to further derivatization, such as amide bond formation or ester hydrolysis .

Properties

IUPAC Name |

(3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRKEXYTCFTDDC-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140195 | |

| Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095396-47-5 | |

| Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095396-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Optimization of Hydrogenation Conditions

Reaction parameters such as catalyst loading, solvent polarity, and temperature significantly impact yield and stereoselectivity. Trials with 5–20% Pd/C showed that lower catalyst loads (5%) prolonged reaction times but minimized over-reduction byproducts. Methanol emerged as the optimal solvent due to its ability to solubilize both the substrate and hydrogen gas, whereas tetrahydrofuran (THF) led to incomplete conversion. Addition of acetic acid as a proton source improved reaction rates by facilitating heterolytic cleavage of H₂ on the Pd surface.

Alkylation and Protecting Group Strategies

The benzyl group at position 1 is typically introduced via alkylation of a pyrrolidine nitrogen. A common precursor, N-Boc-pyrrolidine-3-carboxylic acid, undergoes deprotection under acidic conditions (e.g., HCl in dioxane) to generate a secondary amine, which is then alkylated with benzyl bromide in the presence of a phase-transfer catalyst. Patent EP3015456A1 highlights the use of tetrabutylammonium bromide (TBAB) in a biphasic water/dichloromethane system, achieving 85–90% yields. The methoxycarbonyl group at position 4 is installed earlier in the synthesis via esterification of a carboxylic acid intermediate using methyl chloroformate and DMAP in dichloromethane.

Racemization Challenges During Alkylation

A critical challenge in this step is racemization at the C3 carboxylic acid center. Studies comparing alkylation with and without Boc protection revealed that unprotected pyrrolidine-3-carboxylic acid derivatives underwent rapid racemization (50–60% loss of ee) due to base-catalyzed enolization. In contrast, Boc-protected substrates retained >95% ee under identical conditions (K₂CO₃, TBAB, 40°C). This underscores the necessity of temporary carboxyl protection during functionalization.

Hydrolysis and Decarboxylation Steps

The final carboxylic acid moiety at position 3 is unmasked via hydrolysis of a tert-butyl ester. Lithium hydroxide (LiOH) in a THF/water mixture at 25°C selectively cleaves the ester without affecting the methoxycarbonyl group, as demonstrated in a 100% yield conversion of (S)-N-Boc-2-Boc-4-methoxycarbonylpyrrolidine to the target compound. Prolonged reaction times or elevated temperatures (>40°C) led to partial decarboxylation, reducing yields to 70–75%.

Purification and Analytical Characterization

Crude products are purified via recrystallization from ethyl acetate/hexane mixtures, yielding white crystalline solids with >99% purity (HPLC). Nuclear magnetic resonance (NMR) spectroscopy confirms the cis-configuration through characteristic coupling constants (J<sub>H3-H4</sub> = 6.8–7.2 Hz) and nuclear Overhauser effect (NOE) correlations between H1-benzyl and H4-methoxycarbonyl protons. High-resolution mass spectrometry (HRMS) data align with the molecular formula C₁₄H₁₇NO₄ ([M+H]<sup>+</sup> calc. 263.1158, found 263.1156).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three documented methods:

Route selection depends on scalability and stereochemical requirements. The hydrogenation method offers superior ee but requires multi-step Boc protection. The alkylation route is more direct but necessitates rigorous control of reaction pH to prevent racemization.

Chemical Reactions Analysis

Types of Reactions: cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used as an intermediate in synthesizing drugs targeting central nervous system disorders, enhancing therapeutic efficacy. |

| Chiral Synthesis | Valuable for creating enantiomerically pure compounds essential in drug formulation and development. |

| Biochemical Research | Employed in studies of protein interactions and enzyme activity, aiding the understanding of molecular mechanisms. |

| Material Science | Incorporated into polymer matrices to improve material properties for advanced composites. |

| Flavor and Fragrance Industry | Utilized for its aromatic properties in developing unique flavors and fragrances for food and cosmetic products. |

Pharmaceutical Development

cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid plays a crucial role in the synthesis of various pharmaceuticals, particularly those aimed at treating neurological disorders. Its chiral nature allows for the production of specific enantiomers that can exhibit different biological activities. For instance, research indicates that derivatives of this compound have shown potential in enhancing analgesic properties when incorporated into opioid structures, similar to compounds from the fentanyl series .

Chiral Synthesis

The compound's chirality is fundamental in asymmetric synthesis processes. It enables chemists to produce enantiomerically pure substances, which are critical for ensuring the efficacy and safety of pharmaceutical products. The ability to manipulate stereochemistry through derivatives of this compound has been documented in various studies focusing on drug design .

Biochemical Research

In biochemical studies, this compound has been used to investigate protein-ligand interactions and enzyme kinetics. The insights gained from these studies contribute to a deeper understanding of metabolic pathways and can lead to the discovery of new therapeutic targets . For example, its derivatives have been utilized to probe enzyme active sites, providing valuable data on enzyme mechanisms.

Material Science

The integration of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability of materials. This application is particularly relevant in developing advanced composites used in various industrial applications .

Flavor and Fragrance Industry

Due to its aromatic characteristics, this compound finds applications in the flavor and fragrance industry. It serves as a building block for synthesizing unique flavor compounds that appeal to manufacturers in food and cosmetics .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Analgesic Development : A study demonstrated that derivatives of this compound exhibited significant analgesic activity comparable to established opioids but with improved selectivity for μ-opioid receptors .

- Chiral Drug Synthesis : Research focused on synthesizing chiral drugs using this compound as a starting material showed enhanced yields and purities of desired enantiomers compared to traditional methods .

- Polymer Enhancement : A project involving the incorporation of this compound into polymer blends resulted in materials with superior strength and flexibility, showcasing its potential in material science applications .

Mechanism of Action

The mechanism of action of cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in biological or medicinal research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, cis-1-benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is compared below with structurally related pyrrolidine derivatives and other heterocyclic analogs.

Table 1: Comparative Analysis of Key Pyrrolidine Derivatives

Structural and Functional Differences

Substituent Effects: The tert-butoxycarbonylamino (Boc) group in cis-Methyl 1-benzyl-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate enhances steric bulk and stability, making it suitable for temporary amine protection in peptide synthesis. In contrast, the methoxycarbonyl group in the target compound is smaller and more reactive, favoring ester-to-acid conversions . The trifluoromethylphenyl urea moiety in the benzodioxol-containing analog (Table 1, row 3) introduces strong electron-withdrawing effects, improving binding affinity in medicinal targets compared to the simpler methoxycarbonyl group .

Stereochemical Impact: The cis configuration of the target compound ensures spatial proximity of the benzyl and methoxycarbonyl groups, influencing its conformational flexibility and interaction with enzymes or receptors. Trans isomers (e.g., trans-Methyl 1-benzyl-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate, CAS: 955138-40-6) exhibit distinct physicochemical profiles due to altered dipole moments .

Hazard Profiles :

- The target compound’s H302/H315/H319/H335 hazards contrast with the benzodioxol derivative’s high purity (>99%), which suggests stricter handling requirements for the former in industrial settings .

Biological Activity

cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, with the molecular formula and a molecular weight of 263.29 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in scientific research.

- Molecular Formula :

- Molecular Weight : 263.29 g/mol

- CAS Number : 165036-59-9

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent.

The compound appears to interact with specific molecular targets, potentially acting as an agonist or antagonist at various receptors. Its mechanism may involve modulation of enzyme activity and cellular signaling pathways, which can lead to diverse biological effects depending on the context of its application.

Applications in Research

The compound is utilized in multiple areas of research:

- Medicinal Chemistry : Investigated for its potential therapeutic applications in drug development.

- Biological Studies : Explored for effects on enzymatic activities and cellular processes. For example, it has been studied for its interaction with enzymes like pig liver esterase, which may hydrolyze ester bonds present in the compound .

- Synthesis : Serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential anticancer properties | Unique cis configuration |

| trans-Isomer | Structure | Different receptor interactions | May exhibit lower biological activity |

| Other Pyrrolidine Derivatives | Structure | Varied activities based on substitutions | Structural modifications can enhance potency |

Case Studies

- Enzyme Interaction Study : A study evaluated the interaction between similar compounds and pig liver esterase (PLE), revealing that structural variations significantly affected enzyme affinity and activity. This suggests that this compound may also exhibit varied interactions based on its unique structure .

- Antiproliferative Activity Assessment : Research involving pyrrolidine derivatives indicated that modifications at specific positions could enhance antiproliferative activity against cancer cell lines. Although direct studies on this compound are sparse, similar trends are expected based on structural analogs .

Q & A

Basic Research Questions

Q. How is cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid characterized and validated in research settings?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and stereochemistry. The compound’s molecular formula (C₁₄H₁₇NO₄) and CAS number (165036-59-9) are critical identifiers . Purity validation (≥95%) is performed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as noted in commercial synthesis reports .

Q. What are the recommended protocols for handling and storage to maintain compound stability?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C, protected from light and moisture to prevent hydrolysis of the methoxycarbonyl group . Personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, is mandatory during handling to avoid skin/eye contact .

Advanced Research Questions

Q. What synthetic strategies are employed to achieve stereochemical control in the synthesis of this compound?

- Methodological Answer : Stereochemical control is achieved through asymmetric catalysis or chiral pool synthesis. For example, asymmetric Michael addition reactions using organocatalysts (e.g., proline derivatives) can induce the desired cis-configuration . Alternatively, starting from chiral precursors like (R)- or (S)-pyrrolidine derivatives ensures retention of stereochemistry during benzylation and methoxycarbonylation steps . Reaction solvents (e.g., DMF or toluene) and temperature (0–25°C) are optimized to minimize racemization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents or diastereomers) or assay conditions. To address this:

- Purification : Use preparative HPLC or recrystallization to isolate the cis-isomer (>99% purity), as trans-isomers (e.g., CAS 955138-40-6) can exhibit divergent bioactivity .

- Assay Validation : Standardize enzymatic assays (e.g., IC₅₀ measurements) with controls for pH, temperature, and solvent concentration, as small variations can alter binding affinity .

- Batch Analysis : Compare multiple synthesis batches via LC-MS to confirm consistency in stereochemical and chemical purity .

Q. What analytical techniques are critical for distinguishing cis/trans isomers of this compound?

- Methodological Answer :

- NMR : Coupling constants (J-values) in ¹H NMR differentiate cis (J = 4–6 Hz) and trans (J = 8–10 Hz) configurations due to spatial proximity of protons on the pyrrolidine ring .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to separate enantiomers .

- X-ray Crystallography : Resolves absolute stereochemistry when crystalline derivatives are available .

Q. What are the documented applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a key intermediate in synthesizing protease inhibitors and peptidomimetics. Its methoxycarbonyl and benzyl groups enhance membrane permeability, making it valuable for designing CNS-targeted drugs. For example, it has been used in fragment-based drug discovery (FBDD) to optimize binding to trypsin-like serine proteases .

Methodological Considerations for Experimental Design

Q. How to optimize reaction yields during methoxycarbonylation of the pyrrolidine scaffold?

- Answer :

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate carbonyl groups, improving coupling efficiency .

- Solvent Optimization : Dichloromethane (DCM) or THF minimizes side reactions compared to polar aprotic solvents .

- Temperature Control : Maintain reactions at –10°C to 0°C to prevent over-reaction or decomposition .

Q. What strategies mitigate degradation during long-term stability studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.